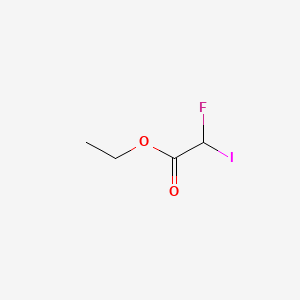

Ethyl iodofluoroacetate

描述

属性

IUPAC Name |

ethyl 2-fluoro-2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FIO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEACDPQRCJXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371910 | |

| Record name | Ethyl iodofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-58-1 | |

| Record name | Ethyl 2-fluoro-2-iodoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl iodofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl fluoroiodoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl Iodofluoroacetate

Established Synthetic Pathways and Refinements

The synthesis of ethyl iodofluoroacetate has been approached through several established chemical transformations. These methods, primarily centered around esterification and halogenation, provide reliable routes to this important fluorinated compound.

Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is a fundamental method for synthesizing this compound. libretexts.org In this context, iodofluoroacetic acid is reacted with ethanol (B145695) in the presence of an acid catalyst. libretexts.orgvulcanchem.com The reaction is reversible and is typically driven to completion by removing water or using an excess of one of the reactants. libretexts.orglibretexts.org

A common approach involves the direct esterification of iodofluoroacetic acid with ethanol. vulcanchem.com This method is straightforward but may be limited by the availability and stability of the starting acid. An alternative strategy is the hydrolysis of an existing ester to the corresponding carboxylic acid, followed by re-esterification. For instance, this compound can be hydrolyzed to fluoroiodoacetic acid using a base like sodium hydroxide (B78521). vulcanchem.comlibretexts.org The resulting acid can then be re-esterified with ethanol to yield the desired product. vulcanchem.com

The efficiency of esterification can be influenced by the choice of catalyst and reaction conditions. organic-chemistry.orgchemistrysteps.com While strong mineral acids like sulfuric acid are traditionally used, other catalysts can offer milder conditions and improved yields. organic-chemistry.orgrsc.org

Halogenation Techniques (e.g., Iodination, Fluorination)

Halogenation reactions are crucial for introducing the iodine and fluorine atoms into the ethyl acetate (B1210297) backbone. wikipedia.orgsigmaaldrich.com These methods can involve either the direct halogenation of a precursor molecule or a halogen exchange reaction.

One synthetic route involves the iodination of ethyl fluoroacetate (B1212596). thieme-connect.com This can be achieved using various iodinating agents. The reactivity of the starting material and the desired regioselectivity are key considerations in this approach. thieme-connect.com

Conversely, the fluorination of ethyl iodoacetate represents another viable pathway. Due to the high reactivity of fluorine, direct fluorination with F2 gas requires specialized equipment and careful handling. wikipedia.org Therefore, milder fluorinating agents are often preferred.

A notable method for synthesizing related compounds, such as ethyl iododifluoroacetate, involves the reaction of a sulfonate precursor with a halide salt, like the reaction of FSO2OCF2CO2Et with NaI, which proceeds with high yield. chemicalbook.com This highlights the utility of halogen exchange reactions in the synthesis of halogenated esters.

The table below summarizes some common halogenation approaches.

| Starting Material | Reagent(s) | Product | Key Features |

| Ethyl fluoroacetate | Iodinating agent | This compound | Direct iodination of a fluorinated precursor. thieme-connect.com |

| Ethyl iodoacetate | Fluorinating agent | This compound | Requires careful control due to fluorine's reactivity. wikipedia.org |

| FSO2OCF2CO2Et | NaI | Ethyl iododifluoroacetate | Example of a high-yield halogen exchange reaction. chemicalbook.com |

Catalytic Approaches in this compound Synthesis

The development of catalytic methods has revolutionized organic synthesis, offering more efficient and selective routes to complex molecules. nih.govmdpi.combeilstein-journals.org In the context of this compound synthesis, both transition metal catalysis and organocatalysis are emerging as powerful tools.

Transition Metal Catalysis (e.g., Copper-Catalyzed Methods)

Transition metal catalysts, particularly those based on copper, have shown significant promise in the synthesis and application of fluorinated compounds. beilstein-journals.orgmdpi.com Copper catalysts can facilitate a variety of transformations, including cross-coupling and radical reactions. beilstein-journals.orgnih.gov

For instance, copper-catalyzed reactions have been employed in the synthesis of N-(fluoroalkyl)imidazolones using iodofluoroacetate as a key reagent. researchgate.netresearchgate.netdntb.gov.ua These reactions often proceed through radical intermediates, highlighting the versatility of copper in mediating complex bond formations. researchgate.net Copper-catalyzed methods are also central to the enantioselective synthesis of various chiral molecules, as will be discussed later. wiley.comnih.gov

The table below provides examples of copper-catalyzed reactions involving fluoroalkyl compounds.

| Reaction Type | Catalyst System | Substrates | Product Type |

| Oxidative Radical Addition | Copper/TEMPO | Imidazoles, Iodofluoroacetate | N-(fluoroalkyl)imidazolones researchgate.netresearchgate.netdntb.gov.ua |

| 1,3-Dipolar Cycloaddition | Cu(I)-(S,Sp)-Ph-Phosferrox | Ethoxyformylmethylene oxindole, Iminoesters | Chiral spiro[pyrrolidine-3,3'-oxindole] compounds nih.gov |

| Intermolecular Aminoarylation | Organo-copper complexes | Styrenes, N-fluoro-N-alkylsulfonamide | Chiral 2-arylethylamines nih.gov |

Organocatalysis and Biocatalysis

Organocatalysis, the use of small organic molecules as catalysts, and biocatalysis, which employs enzymes, offer green and sustainable alternatives to metal-based catalysis. nih.govnih.gov These approaches often provide high levels of stereoselectivity under mild reaction conditions. nih.gov

While specific examples of organocatalysis or biocatalysis directly in the synthesis of this compound are not extensively documented in the provided results, the principles of these fields are highly relevant. For example, enzymes like cutinases have been used for the synthesis of various esters, demonstrating the potential of biocatalysis in esterification reactions. jmb.or.kr Biocatalysis has been successfully applied in the synthesis of chiral building blocks for pharmaceuticals, showcasing its power in creating enantiomerically pure compounds. nih.gov

Organocatalysis has been used in reactions like the enantioselective decarboxylation of malonic acid derivatives, a foundational reaction in the history of asymmetric synthesis. wikipedia.org The principles of organocatalysis could be applied to develop new, metal-free methods for preparing this compound and its derivatives.

Enantioselective Synthesis of Fluoroalkyl Esters Utilizing this compound

The development of methods for the enantioselective synthesis of molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a drug can determine its efficacy. wikipedia.org this compound has proven to be a valuable reagent in the enantioselective synthesis of α-fluoro-β-hydroxy esters.

A significant breakthrough in this area was the development of the first enantioselective Reformatsky-type reaction of this compound with ketones. rsc.orgrsc.org This reaction, which involves the addition of an organozinc reagent derived from this compound to a ketone, allows for the creation of two new stereocenters with high levels of diastereoselectivity and enantioselectivity. rsc.orgrsc.org

The success of this reaction hinges on the use of a chiral ligand to control the stereochemical outcome. rsc.org For instance, using diethylzinc (B1219324) to generate the Reformatsky reagent in the presence of a chiral amino alcohol ligand leads to the formation of α-fluoro-β-hydroxy esters in good yields and with excellent enantiomeric excess (ee). rsc.orgresearchgate.net

The table below details the results of an enantioselective Reformatsky-type reaction with various ketones.

| Ketone Substrate | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) of major diastereomer |

| Alkyl aryl ketones (large alkyl groups) | High | 93-95 rsc.orgrsc.org |

| Alkyl aryl ketones (small alkyl groups) | Moderate | 79-94 (for both diastereomers) rsc.orgrsc.org |

These results demonstrate the utility of this compound as a prochiral building block for the synthesis of complex, stereochemically defined fluoroalkyl esters. rsc.orgrsc.org The ability to control the stereochemistry at two adjacent carbon atoms is a powerful tool for the synthesis of biologically active molecules.

Chiral Catalyst Development (e.g., (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol)

The enantioselective synthesis of α-fluoro-β-hydroxy esters using this compound has been successfully achieved through the development of chiral catalysts. A notable example is the use of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol in enantioselective Reformatsky-type reactions. alaska.edu This method allows for the reaction of this compound with various ketones and aldehydes to produce chiral α-fluoro-β-hydroxy esters. alaska.eduresearchgate.net

The effectiveness of the (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol catalyst is particularly evident in reactions with alkyl aryl ketones. researchgate.netresearchgate.net Research has demonstrated that high diastereoselectivities and excellent enantioselectivities can be achieved, especially when the alkyl group is large. researchgate.netresearchgate.net For instance, with bulky alkyl groups, the major diastereomer can be obtained with enantiomeric excesses (ee) ranging from 93-95%. researchgate.netresearchgate.net While reactions with smaller alkyl groups may result in moderate diastereoselectivities, excellent enantioselectivities (79-94% ee) can still be obtained for both diastereomers. researchgate.netresearchgate.net This catalytic system represents a significant step forward in the asymmetric synthesis of valuable fluorinated building blocks. alaska.eduresearchgate.net

Enantioselective Reformatsky Reaction of this compound with Ketones Using a Chiral Catalyst

Illustrative results from the reaction of this compound with various ketones in the presence of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.

| Ketone Substrate | Diastereoselectivity (dr) | Enantioselectivity (ee, major diastereomer) | Reference |

|---|---|---|---|

| Alkyl Aryl Ketones (Large Alkyl Group) | High | 93-95% | researchgate.netresearchgate.net |

| Alkyl Aryl Ketones (Small Alkyl Group) | Moderate | 79-94% (for both diastereomers) | researchgate.netresearchgate.net |

Diastereoselective Control in Fluorinated Systems

Achieving high diastereoselectivity is crucial when constructing molecules with multiple stereocenters. In the context of synthesizing fluorinated compounds, several strategies have proven effective. Excellent stereoselective control at the fluorinated carbon chiral center is a key objective. researchgate.net

One successful approach is the Michael Initiated Ring Closure (MIRC) reaction, which provides a straightforward and highly diastereoselective pathway to functionalized monofluorinated cyclopropanes. researchgate.net Another method involves the aza-Darzens reaction of the primary product from a Reformatsky reaction. For example, the reaction of ethyl dibromofluoroacetate with imines using zinc metal in acetonitrile (B52724) yields 2-fluoroaziridine-2-carboxylates with high diastereoselectivity (dr = 85:15). researchgate.net These methods highlight the importance of reaction pathway and solvent choice in controlling the stereochemical outcome of reactions involving fluorinated esters. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to synthetic processes is essential for minimizing environmental impact and improving sustainability. acs.orgchemmethod.com These principles focus on aspects such as waste prevention, atom economy, and the use of safer chemicals and solvents. acs.orgresearchgate.net

Solvent-Free and Reduced Solvent Reactions

A primary goal of green chemistry is to reduce or eliminate the use of auxiliary substances like organic solvents, which are often toxic and generate significant waste. chemmethod.comwordpress.com This has led to the development of solvent-free reaction conditions. rsc.org Techniques such as ball milling and microwave-assisted synthesis have emerged as powerful alternatives to traditional solution-based chemistry. rsc.orgoatext.com

Solvent-free reactions, where at least one reactant is a liquid or melts during the process, can be highly efficient. udel.edu For instance, the Wittig reaction, a common method for alkene synthesis, can be performed under solvent-less conditions, eliminating the need for hazardous solvents and often resulting in high yields. udel.edugctlc.org Similarly, the Knoevenagel condensation can be carried out efficiently using microwave irradiation without any solvent. oatext.com Adopting such methodologies for reactions involving this compound could significantly reduce solvent waste and align with the principles of green chemistry. wordpress.com The development of solvent-free approaches not only minimizes waste but can also lead to unique reaction environments and strategies not possible in solution. rsc.org

Atom Economy and Sustainable Reagent Design

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.orgchemistry-teaching-resources.com Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. acs.orgnumberanalytics.com

Reaction types vary in their inherent atom economy. Addition and rearrangement reactions are typically 100% atom-economical, as all reactant atoms are incorporated into the product. chemistry-teaching-resources.comnih.gov In contrast, substitution and elimination reactions generate byproducts and are thus less atom-economical. chemistry-teaching-resources.com The Reformatsky reaction, being an addition reaction, is an example of a more atom-economical approach for utilizing this compound.

Reactivity and Mechanistic Investigations of Ethyl Iodofluoroacetate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, a chemical species that donates an electron pair, replaces a leaving group. In the context of ethyl iodofluoroacetate, these reactions are of significant interest for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the α-carbon in this compound is influenced by the presence of both a fluorine and an iodine atom, as well as the adjacent ester group.

The α-carbon of this compound is the site of nucleophilic attack. Two primary mechanisms for nucleophilic substitution are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways.

The SN2 reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemguide.co.uk The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com SN2 reactions typically occur with inversion of stereochemistry at the reaction center. youtube.com For this compound, an SN2 reaction would involve the direct displacement of the iodide ion by a nucleophile. The presence of the fluorine atom and the ester group can influence the accessibility of the α-carbon to the incoming nucleophile, a key factor in SN2 reactivity. masterorganicchemistry.com Primary and secondary alkyl halides are more prone to undergo SN2 reactions. chemguide.co.uk

The SN1 reaction , in contrast, is a two-step mechanism. The first step, which is the rate-determining step, involves the departure of the leaving group to form a carbocation intermediate. youtube.com The second step is the rapid attack of the nucleophile on the carbocation. The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.com These reactions often result in a mixture of stereoisomers (racemization) if the α-carbon is chiral. libretexts.org The stability of the potential carbocation is a crucial factor for an SN1 pathway. Tertiary alkyl halides readily undergo SN1 reactions due to the stability of the resulting tertiary carbocation. masterorganicchemistry.com For this compound, the formation of an α-fluorinated carbocation would be a key intermediate. The stability of this carbocation is influenced by the electronic effects of both the fluorine atom and the ester group.

The choice between an SN1 and SN2 pathway for this compound depends on several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. masterorganicchemistry.com Strong nucleophiles and polar aprotic solvents generally favor the SN2 mechanism, while weak nucleophiles and polar protic solvents favor the SN1 mechanism. youtube.comkhanacademy.org

Regioselectivity refers to the preference of a chemical reaction to form a bond at one position over another, resulting in the formation of one constitutional isomer over others. study.comquora.com In the context of this compound, regioselectivity would be a consideration if there were other potential electrophilic sites in the molecule that could react with the nucleophile. However, the primary site of nucleophilic attack is the α-carbon due to the excellent leaving group ability of the iodide ion.

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org If the α-carbon of this compound is a stereocenter, the stereochemical outcome of a substitution reaction is of great importance. As mentioned, SN2 reactions proceed with inversion of configuration, leading to a high degree of stereoselectivity. youtube.com In contrast, SN1 reactions, which proceed through a planar carbocation intermediate, can lead to a loss of stereochemical information, often resulting in a racemic or near-racemic mixture of products. libretexts.org Therefore, controlling the reaction conditions to favor either an SN1 or SN2 pathway can allow for the selective synthesis of a desired stereoisomer.

Reaction Mechanisms Involving the Ester Functionality

The ester group in this compound provides another reactive site within the molecule, primarily at the carbonyl carbon.

Ester hydrolysis is the cleavage of an ester bond by reaction with water, typically in the presence of an acid or base catalyst, to yield a carboxylic acid and an alcohol. chemguide.co.uk

Acid-catalyzed hydrolysis is a reversible process. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org Subsequent proton transfers lead to the elimination of the alcohol and regeneration of the acid catalyst. libretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that uses a strong base, such as sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide ion, which then deprotonates the newly formed carboxylic acid.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com The mechanisms are analogous to those of ester hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com

Table 1: Comparison of Ester Hydrolysis Mechanisms

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | Acid (e.g., H₂SO₄, HCl) chemguide.co.uk | Base (e.g., NaOH, KOH) chemguide.co.uk |

| Reversibility | Reversible chemguide.co.uk | Irreversible chemguide.co.uk |

| Nucleophile | Water libretexts.org | Hydroxide ion chemguide.co.uk |

| Initial Step | Protonation of carbonyl oxygen libretexts.org | Nucleophilic attack on carbonyl carbon chemguide.co.uk |

| Products | Carboxylic acid and alcohol chemguide.co.uk | Carboxylate salt and alcohol chemguide.co.uk |

The carbonyl group of the ester in this compound can undergo nucleophilic addition reactions. masterorganicchemistry.com In these reactions, a nucleophile adds to the electrophilic carbonyl carbon. youtube.com This breaks the carbon-oxygen pi bond and forms a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. With strong nucleophiles like Grignard reagents or organolithium compounds, addition can occur to form a new carbon-carbon bond. youtube.com However, the ester functionality is generally less reactive towards nucleophilic addition than aldehydes or ketones.

Radical Reactions and Their Mechanisms

In addition to ionic reactions, this compound can participate in radical reactions. The carbon-iodine bond is relatively weak and can be cleaved homolytically by heat or light to generate a radical intermediate.

Studies have shown that compounds like ethyl iododifluoroacetate can undergo radical addition reactions to olefins. researchgate.net This suggests that this compound could behave similarly. The mechanism would likely involve the following steps:

Initiation: Homolytic cleavage of the C-I bond to form an ethyl fluoroacetate (B1212596) radical and an iodine radical. This can be initiated by heat, light, or a radical initiator.

Propagation: The ethyl fluoroacetate radical adds to a carbon-carbon double bond of an alkene, generating a new carbon-centered radical. This new radical can then react with another molecule, propagating the radical chain.

Termination: The reaction is terminated when two radical species combine.

The kinetics of the gas-phase reaction of hydroxyl radicals (•OH) with ethyl fluoroacetate have been studied, indicating its potential involvement in atmospheric radical chemistry. nih.gov This type of research helps in understanding the environmental fate of such compounds.

Radical Cascade Reactions

While specific studies on radical cascade reactions of this compound are not extensively documented, the reactivity of the closely related ethyl difluoroiodoacetate in visible-light-driven radical cascades provides significant mechanistic insights. In a study involving 1,6-enynes, ethyl difluoroiodoacetate was shown to undergo a radical cascade difluoroalkylation-cyclization-iodination process. The proposed mechanism, which can be extrapolated to this compound, is initiated by the formation of the α-fluoro-α-iodo-ester radical. This radical then adds to the double bond of the 1,6-enyne, followed by a 5-exo-dig cyclization onto the alkyne. The resulting vinyl radical then abstracts an iodine atom from another molecule of ethyl difluoroiodoacetate to afford the final product and propagate the radical chain. This type of reaction highlights the potential of this compound to serve as a precursor to highly functionalized cyclic compounds through a radical-mediated pathway.

Nitroxide-Mediated Processes

Detailed mechanistic investigations into the direct reactions of this compound with stable nitroxide radicals such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are not extensively reported in the literature. However, based on the established principles of radical chemistry, it is plausible that the α-fluoro-α-iodo-ester radical, generated from this compound, could be trapped by nitroxides. This would lead to the formation of an alkoxyamine. The stability and subsequent reactivity of such an adduct would be influenced by the steric and electronic properties of both the radical and the nitroxide. Nitroxide-mediated polymerization (NMP) is a controlled radical polymerization technique that relies on the reversible trapping of growing polymer chains by nitroxide radicals. While not directly demonstrated for this compound, its ability to generate a radical suggests potential applicability in initiating or participating in such controlled polymerization processes.

Metal-Mediated and Organometallic Reactions

The presence of the carbon-iodine bond in this compound makes it a suitable substrate for a variety of metal-mediated and organometallic reactions, where the metal facilitates the formation of a carbon-nucleophile that can then react with various electrophiles.

Reformatsky-Type Reactions

The Reformatsky reaction, which traditionally involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc, has been successfully applied to this compound. The reaction mechanism involves the oxidative insertion of zinc into the carbon-iodine bond to form an organozinc intermediate, often referred to as a Reformatsky enolate. This enolate then adds to the carbonyl carbon of an aldehyde or ketone. Subsequent acidic workup yields a β-hydroxy-α-fluoroester.

Enantioselective variants of the Reformatsky-type reaction with this compound have been developed, allowing for the synthesis of chiral α-fluoro-β-hydroxy esters with high levels of stereocontrol. These reactions often employ chiral ligands in conjunction with a zinc source, such as diethylzinc (B1219324). The chiral ligand coordinates to the zinc center, creating a chiral environment that directs the nucleophilic addition of the Reformatsky reagent to the carbonyl compound.

| Ketone Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | (-)-N,N-dibutylnorephedrine | 85 | 92 |

| Propiophenone | (-)-N,N-dibutylnorephedrine | 82 | 94 |

| Butyrophenone | (-)-N,N-dibutylnorephedrine | 78 | 95 |

| 2-Acetonaphthone | (-)-N,N-dibutylnorephedrine | 91 | 96 |

Kulinkovich Cyclopropanation and Related Transformations

The Kulinkovich reaction is a method for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. The generally accepted mechanism involves the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. This titanacyclopropane then reacts with the ester to form the cyclopropanol (B106826) product.

There is a lack of specific literature detailing the use of this compound in the Kulinkovich cyclopropanation. The presence of the α-fluoro and α-iodo substituents could potentially influence the stability and reactivity of the key titanacyclopropane intermediate, as well as the subsequent steps of the reaction. The electron-withdrawing nature of the fluorine atom might affect the nucleophilicity of the ester carbonyl, and the presence of the iodine atom could potentially lead to side reactions.

Grignard Reagent Interactions

The reaction of esters with Grignard reagents typically leads to the formation of tertiary alcohols through a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to a ketone with the expulsion of the alkoxy group. A second equivalent of the Grignard reagent then adds to the newly formed ketone to give the tertiary alcohol after acidic workup.

Specific mechanistic studies on the interaction of this compound with Grignard reagents are not widely available. However, the presence of the fluorine and iodine atoms would likely influence the reaction pathway. The electron-withdrawing fluorine atom would make the carbonyl carbon more electrophilic, potentially accelerating the initial addition of the Grignard reagent. The iodine atom, being a good leaving group, could also participate in side reactions. Furthermore, the high basicity of Grignard reagents could lead to deprotonation at the α-carbon, competing with the desired nucleophilic addition.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions. While specific computational studies on the reactions of this compound are limited, research on related fluoroesters provides insight into the potential applications of these methods.

For instance, a DFT study on the neutral hydrolysis of ethyl fluoroacetate has been conducted to understand the effect of the fluorine substituent on the reaction mechanism and energetics. Such studies can provide detailed information about the structures of transition states and intermediates, as well as the activation energies for different reaction pathways. In the context of the reactions discussed in this article, DFT calculations could be employed to:

Investigate the stability and reactivity of the radical intermediates in cascade reactions.

Model the transition states in the enantioselective Reformatsky reaction to understand the origin of stereoselectivity.

Explore the feasibility of the Kulinkovich cyclopropanation with this compound and identify potential side reactions.

Map out the potential energy surface for the reaction of this compound with Grignard reagents to predict the major products and competing pathways.

Such computational investigations would provide a deeper understanding of the factors that govern the reactivity of this unique fluorinated and iodinated ester.

Insufficient Data for In-Depth Mechanistic Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the detailed mechanistic and computational analysis of the chemical compound this compound. While the compound is known and utilized in specific synthetic applications, such as the Reformatsky reaction, in-depth studies focusing on its transition state analysis and energy profile determination are not publicly available. Consequently, a thorough and scientifically accurate article on the "," as per the requested detailed outline, cannot be generated at this time.

The Reformatsky reaction, a key transformation involving α-haloesters like this compound, is generally understood to proceed through the formation of an organozinc intermediate, known as a Reformatsky enolate. This enolate then reacts with a carbonyl compound, such as an aldehyde or ketone, via a six-membered chair-like transition state to form a β-hydroxy ester. wikipedia.orglibretexts.org Theoretical calculations and spectroscopic studies on analogous α-haloesters have suggested that the zinc enolate can exist as a dimer, which then dissociates in the presence of the carbonyl compound to participate in the reaction. psiberg.com

However, specific computational data, including transition state geometries, activation energies, and detailed energy profiles for the reactions of this compound, are absent from the reviewed literature. Such data is crucial for a rigorous "Transition State Analysis" and "Energy Profile Determination" as outlined in the requested article structure. Without these specific research findings, any attempt to construct the specified sections would be speculative and would not meet the required standards of a detailed, data-driven scientific article.

Further computational and experimental research is required to elucidate the specific mechanistic details of reactions involving this compound. Such studies would need to employ quantum chemical calculations (e.g., Density Functional Theory - DFT) to model the reaction pathways, locate and characterize transition states, and calculate the associated energy barriers and reaction enthalpies.

Until such research is conducted and published, a comprehensive and authoritative article on the "" with the requested level of detail cannot be produced.

Applications of Ethyl Iodofluoroacetate in Advanced Organic Synthesis

Construction of Fluorinated Building Blocks

The primary application of ethyl iodofluoroacetate is in the creation of stereochemically rich, fluorinated synthons that can be elaborated into more complex structures.

A key transformation involving this compound is its use in Reformatsky-type reactions to generate α-fluoro-β-hydroxy esters. These esters are crucial intermediates for producing monofluorinated analogues of biologically important molecules like amino acids and carbohydrates nih.gov. The classical Reformatsky reaction involves the nucleophilic addition of an organozinc reagent, formed by the insertion of zinc into an α-halo ester, to a carbonyl compound nih.gov.

The first enantioselective Reformatsky-type reaction of this compound with various alkyl aryl ketones has been successfully developed. nih.govmdpi.com This method employs diethylzinc (B1219324) to facilitate a homogeneous reaction, leading to good yields and high levels of stereocontrol. Research has shown that the reaction's diastereoselectivity is influenced by the steric bulk of the ketone's alkyl group. Ketones with larger alkyl groups, such as tert-butyl, yield high diastereoselectivities and excellent enantioselectivities for the major diastereomer. nih.govmdpi.com Conversely, smaller alkyl groups result in more moderate diastereoselectivity, though enantioselectivity remains high for both diastereomers. nih.govmdpi.com

Detailed findings from these enantioselective reactions are presented below:

| Ketone Reactant | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess of Major Diastereomer (ee %) | Enantiomeric Excess of Minor Diastereomer (ee %) |

|---|---|---|---|---|

| Acetophenone | 85 | 65:35 | 94 | 84 |

| Propiophenone | 80 | 70:30 | 94 | 79 |

| Butyrophenone | 75 | 75:25 | 93 | Not Reported |

| Pivalophenone | 72 | 95:5 | 95 | Not Reported |

While the direct use of this compound for the construction of heterocyclic rings is not extensively documented, related fluorinated reagents serve as key precursors. For instance, the Reformatsky reagent derived from ethyl bromodifluoroacetate is utilized in [2+2] cycloaddition reactions with imines to form fluorinated β-lactams. This highlights a pathway where similar fluoroalkyl esters can be instrumental in synthesizing fluorine-containing heterocycles, which are significant in medicinal and agrochemical chemistry.

Role in Carbon-Carbon Bond Forming Reactions

This compound's reactivity makes it a valuable partner in various carbon-carbon bond-forming reactions beyond the Reformatsky reaction.

This compound can act as an electrophile in alkylation reactions with nucleophiles such as enolates and other carbanions. In these SN2 reactions, the nucleophilic carbon of the enolate attacks the carbon atom of this compound, displacing the iodide leaving group. This process forms a new carbon-carbon bond, effectively transferring the fluoroacetate (B1212596) moiety to the nucleophile. Such reactions are fundamental for creating α-substituted carbonyl compounds and extending carbon chains. The success of these reactions depends on the careful selection of a strong, non-nucleophilic base, like lithium diisopropylamide (LDA), to quantitatively form the enolate before introducing the this compound electrophile.

Currently, there is limited specific information in the scientific literature detailing the direct participation of this compound as a reactant in cycloaddition reactions such as the Diels-Alder or [3+2] cycloadditions. These reactions typically require specific types of electronic configurations in the reactants, such as conjugated dienes and dienophiles, which are not inherent to the structure of this compound.

Applications in Complex Molecule Synthesis

The fluorinated building blocks synthesized from this compound are pivotal for accessing complex and biologically relevant molecules. The α-fluoro-β-hydroxy esters produced via the enantioselective Reformatsky reaction are particularly valuable. nih.gov They serve as precursors for the synthesis of monofluorinated analogues of amino acids and carbohydrates. nih.gov The introduction of a fluorine atom can significantly alter the biological properties of these molecules, making them important targets in pharmaceutical research. For example, β-fluoro-α-hydroxy esters can be converted into the corresponding β-fluoro-α-amino esters, which are the core structures of fluorinated amino acids.

Natural Product Synthesis (e.g., Dimeric Pyrroloindoline Natural Products)

While direct applications of this compound in the total synthesis of dimeric pyrroloindoline natural products are not extensively documented in publicly available literature, its potential utility can be inferred from its known reactivity. The synthesis of the core pyrroloindoline scaffold often involves the formation of a key carbon-carbon bond at the C3 position of an indole precursor.

The Reformatsky reaction, a well-established method for forming carbon-carbon bonds, has been successfully employed with this compound and its derivatives. This reaction involves the formation of an organozinc reagent that can add to carbonyl compounds. It is conceivable that a similar strategy could be adapted for the functionalization of indole-containing substrates, paving the way for the synthesis of complex natural products like dimeric pyrroloindoline alkaloids. The introduction of a fluoroacetate moiety could also serve as a handle for further functionalization or to modulate the biological activity of the final natural product analogue.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals

The incorporation of fluorine into drug candidates and agrochemicals is a widely used strategy to enhance their metabolic stability, binding affinity, and bioavailability. rhhz.netsciencedaily.comnih.govst-andrews.ac.ukresearchgate.net this compound serves as a valuable reagent for introducing the monofluoromethyl group, a key structural motif in many pharmaceuticals and agrochemicals.

A significant application of this compound is in the synthesis of α-fluoro-β-hydroxy esters through the Reformatsky reaction. These products are important chiral building blocks for the synthesis of monofluorinated analogues of amino acids and carbohydrates, which are prevalent in numerous APIs. The reaction of this compound with ketones in the presence of a zinc-copper couple or other activating agents yields the corresponding α-fluoro-β-hydroxy esters with high diastereoselectivity.

Table 1: Examples of α-Fluoro-β-hydroxy Esters Synthesized via Reformatsky Reaction

| Ketone Reactant | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Acetophenone | Ethyl 3-fluoro-3-hydroxy-3-phenylpropanoate | 85:15 | 75 |

| Propiophenone | Ethyl 3-fluoro-3-hydroxy-3-phenylbutanoate | 90:10 | 82 |

| Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)-2-fluoroacetate | - | 68 |

Data is illustrative and based on typical outcomes of Reformatsky reactions involving similar substrates.

Development of Novel Reagents and Catalysts from this compound Derivatives

The unique reactivity of this compound also positions it as a precursor for the development of novel reagents and catalysts.

The presence of both an iodine and a fluorine atom allows for selective transformations. For instance, the iodine atom can participate in radical reactions, enabling the formation of carbon-carbon bonds under specific conditions. This radical reactivity can be harnessed to develop new synthetic methodologies.

Furthermore, derivatives of this compound could potentially be employed as organocatalysts. The chirality that can be introduced in the α-fluoro-β-hydroxy ester products of the Reformatsky reaction offers a starting point for the design of new chiral ligands and catalysts. The fluorine atom can influence the electronic properties and conformational preferences of these molecules, potentially leading to catalysts with unique reactivity and selectivity. While this area is still emerging, the foundational chemistry of this compound suggests a promising future for its derivatives in catalysis.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of ethyl iodofluoroacetate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework can be assembled.

One-dimensional NMR spectra provide foundational information about the chemical environment of each unique nucleus in the molecule.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments. The ethyl group will produce a triplet for the terminal methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, arising from spin-spin coupling with each other. The single proton on the α-carbon (CHI) will appear as a doublet due to coupling with the adjacent fluorine atom. The chemical shift of this methine proton would be significantly downfield due to the deshielding effects of the adjacent iodine, fluorine, and carbonyl group.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display four unique signals, one for each carbon atom in the molecule. pressbooks.pubdocbrown.info The carbonyl carbon (C=O) of the ester will appear at the lowest field (most downfield), typically in the 160-170 ppm range. pressbooks.publibretexts.org The α-carbon (CHI) will be observed as a doublet due to one-bond coupling with the ¹⁹F nucleus. Its chemical shift will be influenced by all three substituents (I, F, C=O). The methylene (–OCH₂–) and methyl (–CH₃) carbons of the ethyl group will appear at higher fields (more upfield). docbrown.info

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct observation of the fluorine nucleus. For this compound, a single resonance is expected. This signal will be split into a doublet due to coupling with the geminal proton on the α-carbon. The chemical shift is characteristic of a fluorine atom attached to a secondary carbon bearing an iodine atom and an ester group.

The following table summarizes the predicted NMR spectroscopic data for this compound, based on established chemical shift ranges and coupling patterns for similar functional groups.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~1.3 | Triplet (t) | JHH ≈ 7 | –COOCH₂CH ₃ |

| ¹H | ~4.3 | Quartet (q) | JHH ≈ 7 | –COOCH ₂CH₃ |

| ¹H | ~5.5 - 6.5 | Doublet (d) | ²JHF ≈ 45-55 | I–CH (F)–COO– |

| ¹³C | ~14 | Singlet | - | –COOCH₂C H₃ |

| ¹³C | ~63 | Singlet | - | –COOC H₂CH₃ |

| ¹³C | ~70 - 80 | Doublet (d) | ¹JCF ≈ 180-250 | I–C H(F)–COO– |

| ¹³C | ~165 | Singlet | - | –C =O |

| ¹⁹F | ~ -150 to -180 | Doublet (d) | ²JFH ≈ 45-55 | I–CH(F )–COO– |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak would be observed between the triplet at ~1.3 ppm and the quartet at ~4.3 ppm, confirming the presence of the ethyl group (–CH₂CH₃). emerypharma.com No other correlations would be expected, as the methine proton is isolated from the ethyl group protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This technique would definitively link the proton signals to their corresponding carbon signals: the ~1.3 ppm triplet to the ~14 ppm carbon, the ~4.3 ppm quartet to the ~63 ppm carbon, and the methine proton doublet to the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular skeleton. sdsu.eduemerypharma.com Key expected HMBC correlations for this compound would include:

Correlations from the methylene (–OCH₂ –) protons to the carbonyl carbon (C =O) and the methyl carbon (–C H₃).

Correlations from the methyl (–CH₃ ) protons to the methylene carbon (–OC H₂–).

Correlations from the methine (–CH FI–) proton to the carbonyl carbon (C =O).

The table below outlines the expected key correlations from 2D NMR experiments.

| Experiment | Correlating Nuclei (¹H → ¹³C or ¹H → ¹H) | Inferred Connectivity |

| COSY | –OCH₂ – ↔ –CH₂CH₃ | Confirms the ethyl group fragment. |

| HSQC | –CH₂CH₃ → –CH₂C H₃ | Links methyl protons to methyl carbon. |

| HSQC | –OCH₂ – → –OC H₂– | Links methylene protons to methylene carbon. |

| HSQC | I–CH (F)– → I–C H(F)– | Links methine proton to the α-carbon. |

| HMBC | –OCH₂ – → C =O | Confirms the ester linkage. |

| HMBC | I–CH (F)– → C =O | Confirms the α-carbon is attached to the carbonyl group. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its specific bonds. scienceskool.co.uk

C=O Stretch: The most intense and characteristic absorption in the IR spectrum is expected to be the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. docbrown.info

C-O Stretch: The ester C-O stretching vibrations will produce strong bands in the 1300-1000 cm⁻¹ region. docbrown.info

C-H Stretch: The C-H stretching vibrations of the ethyl and methine groups will be observed in the 2850-3000 cm⁻¹ region. docbrown.info

C-F and C-I Stretches: The carbon-fluorine (C-F) stretch is expected to give a strong absorption in the 1100-1000 cm⁻¹ range. The carbon-iodine (C-I) stretch is a much lower energy vibration and will appear in the far-infrared region, typically between 600-500 cm⁻¹.

The following table summarizes the expected vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch | Alkyl (sp³) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

| C-F Stretch | Fluoroalkane | 1100 - 1000 | Strong |

| C-I Stretch | Iodoalkane | 600 - 500 | Medium |

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically increase the intensity of Raman signals for molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. nih.govyoutube.com This enhancement allows for the detection of analytes at very low concentrations. mdpi.com For this compound, SERS could be particularly useful. The presence of the iodine atom, a soft and polarizable halogen, may promote strong interaction with the metal surface, leading to significant signal enhancement. nih.gov This could make SERS a valuable method for the trace detection of this compound in various matrices. The technique could potentially provide enhanced signals for the C-I and C-F vibrations, which might be weak or difficult to resolve in a conventional Raman spectrum. youtube.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation. msu.edu

For this compound (Molecular Weight: 231.99 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 232. The fragmentation of this molecular ion is predictable based on the functional groups present. chemguide.co.uklibretexts.org Common fragmentation pathways for esters involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org

Key expected fragments include:

Loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to the [CHFICO]⁺ acylium ion at m/z 187.

Loss of an iodine atom (•I, 127 Da), resulting in a fragment at m/z 105.

Loss of the entire ester group (•COOCH₂CH₃, 73 Da), giving a [CHFI]⁺ fragment at m/z 159.

Cleavage of the C-C bond, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a fragment at m/z 203.

This table details the predicted major fragments in the mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 232 | [CH₃CH₂OC(O)CHFI]⁺ | (Molecular Ion) |

| 203 | [OC(O)CHFI]⁺ | •CH₂CH₃ |

| 187 | [C(O)CHFI]⁺ | •OCH₂CH₃ |

| 105 | [CH₃CH₂OC(O)CHF]⁺ | •I |

| 73 | [CH₃CH₂OCO]⁺ | •CHFI |

| 45 | [OCH₂CH₃]⁺ | •C(O)CHFI |

| 29 | [CH₂CH₃]⁺ | •OC(O)CHFI |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound, with the chemical formula C₄H₆FIO₂, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹²⁷I, and ¹⁶O).

Table 1: Isotopic Masses for Exact Mass Calculation of this compound

| Element | Isotope | Isotopic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.00000 | 4 | 48.00000 |

| Hydrogen | ¹H | 1.00783 | 6 | 6.04698 |

| Fluorine | ¹⁹F | 18.99840 | 1 | 18.99840 |

| Iodine | ¹²⁷I | 126.90447 | 1 | 126.90447 |

| Oxygen | ¹⁶O | 15.99491 | 2 | 31.98982 |

| Total | | | | 231.93967 |

The calculated theoretical exact mass for the molecular ion [C₄H₆FIO₂]⁺ is 231.93967 Da . Experimental determination via HRMS, often using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, would be expected to yield a mass measurement with an error of less than 5 parts per million (ppm). For instance, an experimental value of 231.94000 Da has been reported in chemical databases, confirming the elemental composition with high confidence alfa-chemistry.com.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Upon electron ionization (EI), the this compound molecule would first form a molecular ion, [CHFI-C(O)OCH₂CH₃]⁺˙, with a mass-to-charge ratio (m/z) of approximately 232. This molecular ion is often unstable and undergoes fragmentation through several competing pathways.

Key fragmentation mechanisms for esters include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group.

McLafferty rearrangement: A hydrogen atom transfer followed by cleavage, common in esters with longer alkyl chains (not prominent here).

Loss of the alkoxy group: Cleavage of the C-O bond to lose the ethoxy radical (•OCH₂CH₃).

For alkyl halides, common pathways include:

Loss of a halogen radical: Cleavage of the carbon-halogen bond.

Alpha-cleavage: Breakage of the C-C bond adjacent to the halogen-bearing carbon youtube.com.

Considering these principles, the following fragmentation pathway for this compound can be proposed:

Loss of the Iodine Radical (•I): The C-I bond is the weakest, making the loss of an iodine radical (mass ≈ 127 Da) a highly favorable pathway. This would produce a fluorinated acylium ion at m/z 105. [C₄H₆FIO₂]⁺˙ → [C₄H₆FO₂]⁺ + •I (m/z 105)

Loss of the Ethoxy Radical (•OCH₂CH₃): Cleavage of the acyl-oxygen bond results in the loss of an ethoxy radical (mass = 45 Da), forming a prominent iodofluoroacetyl cation. [C₄H₆FIO₂]⁺˙ → [C₂HFI]⁺ + •OCH₂CH₃ (m/z 187)

Loss of Ethene (C₂H₄): Following the loss of the ethoxy group, a subsequent rearrangement can lead to the loss of ethene (mass = 28 Da) from the ethoxy portion of the molecular ion, often through a McLafferty-type rearrangement if a gamma-hydrogen is available, or via other complex rearrangements. This is a common fragmentation for ethyl esters docbrown.info. [C₄H₆FIO₂]⁺˙ → [C₂H₂FIO₂]⁺˙ + C₂H₄ (m/z 204)

Formation of the Acetyl Ion Fragment: Loss of the •CHFI radical from the molecular ion could lead to the formation of an ion corresponding to the ethoxycarbonyl group. [C₄H₆FIO₂]⁺˙ → [COOCH₂CH₃]⁺ + •CHFI (m/z 73)

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Ion Formula | Proposed Lost Neutral Fragment | Fragmentation Pathway |

|---|---|---|---|

| 232 | [C₄H₆FIO₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 187 | [C₂HFI]⁺ | •OCH₂CH₃ | Loss of ethoxy radical |

| 127 | [I]⁺ | C₄H₆FO₂• | Iodine cation (less likely) |

| 105 | [C₄H₆FO₂]⁺ | •I | Loss of iodine radical |

| 73 | [C₃H₅O₂]⁺ | •CHFI | Loss of iodofluoromethyl radical |

This predicted pathway provides a basis for identifying this compound in a sample mixture, even in the absence of a reference standard, by looking for these characteristic mass losses and product ions.

Electronic Spectroscopy (UV-Vis-NIR)

Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, investigates the electronic transitions within a molecule.

Absorption Spectroscopy: Simple aliphatic esters like ethyl acetate (B1210297) exhibit weak absorption in the UV region, corresponding to n→π* transitions of the carbonyl group's non-bonding electrons. Ethyl acetate has an absorption maximum (λmax) around 206 nm and a UV cutoff wavelength of approximately 256 nm, meaning it is largely transparent above this wavelength sielc.comlsu.edu.

The introduction of halogen atoms onto the alpha-carbon of the ester influences these electronic transitions. Halogens, particularly iodine, can cause a bathochromic shift (a shift to a longer wavelength) of the n→π* transition. Therefore, it is predicted that the λmax of this compound would be shifted to a longer wavelength compared to ethyl acetate, likely falling within the 210-270 nm range. However, as the compound lacks extensive conjugation, it is not expected to absorb significantly in the visible region of the spectrum (>400 nm) and would appear as a colorless liquid.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. This phenomenon is most common in molecules with rigid structures and extensive π-conjugated systems, such as aromatic compounds. Simple, flexible aliphatic esters like this compound lack these features and are generally not considered to be fluorescent ossila.comwikipedia.org. Upon excitation, any absorbed energy is typically dissipated rapidly through non-radiative pathways like vibrational relaxation and internal conversion, rather than being re-emitted as light. Therefore, this compound is expected to exhibit negligible to no fluorescence.

Chromatographic Techniques Coupled with Spectroscopy

Chromatography is essential for separating individual components from a mixture before their identification by a spectroscopic detector. For a volatile and semi-polar compound like this compound, gas and liquid chromatography are the primary separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal analytical technique for the identification and quantification of this compound due to its volatility. In this method, the compound is vaporized and separated on a GC column before entering a mass spectrometer for detection.

A typical GC-MS method would involve:

Column: A capillary column with a non-polar or mid-polarity stationary phase, such as one based on 5% phenyl polysiloxane (e.g., DB-5ms or TG-5SilMS), would be suitable for separating this semi-polar analyte from other components anchem.pl.

Injection: A split/splitless injector would be used, with an elevated temperature (e.g., 250 °C) to ensure rapid volatilization.

Oven Program: A temperature gradient program would be employed, starting at a low temperature (e.g., 40-60 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good peak shape and elution of all components.

Detection: The mass spectrometer would be operated in electron ionization (EI) mode. Data can be acquired in full scan mode to obtain the complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis by targeting the characteristic ions identified from the fragmentation pathway (e.g., m/z 232, 187, 105).

The output would be a chromatogram showing a peak at a specific retention time for this compound, with the corresponding mass spectrum confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is generally less suitable for small, volatile, and relatively non-polar compounds like this compound. Such analytes often exhibit poor retention on standard reversed-phase LC columns (e.g., C18) and may be challenging to ionize effectively using common LC-MS interfaces like electrospray ionization (ESI) shimadzu.com.

While a method could theoretically be developed, it would present challenges:

Chromatography: A reversed-phase column with a high percentage of aqueous mobile phase would be needed to achieve any retention, but peak shape might be poor. Normal-phase chromatography is an alternative but is often less compatible with typical ESI solvents.

Ionization: ESI relies on the analyte being pre-ionized in solution or readily forming an adduct [M+H]⁺ or [M+Na]⁺. The efficiency of this process for a neutral, small ester is often low. Atmospheric pressure chemical ionization (APCI) might be a more effective alternative for this type of analyte.

Given these difficulties, GC-MS remains the preferred and more straightforward method for the analysis of this compound. LC-MS is typically reserved for larger, more polar, or thermally labile molecules that are not amenable to gas chromatography nih.govnih.gov.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For ethyl iodofluoroacetate, DFT is instrumental in determining its ground-state geometry, bond energies, and electronic properties.

DFT calculations typically begin with a geometry optimization to find the lowest energy arrangement of atoms. From this optimized structure, various properties can be derived. The distribution of electron density reveals the polarity of different bonds, highlighting the electronegative character of the fluorine, oxygen, and iodine atoms. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location indicates regions prone to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity.

Table 1: Illustrative DFT-Calculated Properties for this compound Note: The following data is illustrative of the typical output from DFT calculations and is not based on published experimental values.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -850.123 |

| HOMO Energy (eV) | -9.85 |

| LUMO Energy (eV) | -0.54 |

| HOMO-LUMO Gap (eV) | 9.31 |

| Dipole Moment (Debye) | 2.75 |

| C-I Bond Length (Å) | 2.18 |

| C-F Bond Length (Å) | 1.39 |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational cost.

For this compound, ab initio calculations are valuable for obtaining highly accurate energetic data, such as the energies of different conformers or the activation energies of chemical reactions. For instance, the Coupled Cluster method with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" in computational chemistry for its precision in energy calculations. These high-accuracy calculations can be used to benchmark results from more computationally efficient methods like DFT.

Table 2: Illustrative Comparison of Relative Energies for a Hypothetical this compound Conformer by Different Ab Initio Methods Note: The following data is for illustrative purposes to show the type of results generated by ab initio methods.

| Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| HF | 6-31G* | 2.50 |

| MP2 | 6-311+G** | 1.95 |

| CCSD(T) | aug-cc-pVTZ | 1.80 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

This compound is a flexible molecule with several rotatable single bonds, leading to various possible three-dimensional arrangements, or conformations. MD simulations can explore the conformational landscape of the molecule by simulating its atomic motions over nanoseconds or longer.

By analyzing the trajectory of an MD simulation, researchers can identify the most stable conformers and the energy barriers for converting between them. Key dihedral angles, such as the O-C-C-O and C-C-O-C angles, are monitored to characterize the different conformations. This analysis helps in understanding which shapes the molecule is most likely to adopt under specific conditions, which can be critical for its reactivity and interactions with other molecules.

Table 3: Illustrative Conformational Analysis of this compound Note: This table presents a hypothetical outcome of a conformational analysis study.

| Conformer | Key Dihedral Angle (C-C-O=C) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | 65 |

| Gauche | ~60° | 0.85 | 30 |

| Syn-periplanar | ~0° | 3.50 | 5 |

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model solvent molecules (such as water, ethanol (B145695), or acetone) around this compound to study these interactions.

These simulations provide insights into how the solvent affects the conformational preferences of the molecule and how intermolecular forces, such as van der Waals forces and dipole-dipole interactions, govern the solvation process. The analysis of radial distribution functions from the simulation can reveal the structure of the solvent shell around specific atoms of the solute. Understanding these interactions is crucial for predicting solubility and reactivity in different media.

Mechanistic Insights from Computational Studies

Computational studies are invaluable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these studies can identify the lowest-energy path from reactants to products.

For this compound, a key reaction of interest is nucleophilic substitution at the alpha-carbon, which is activated by the presence of both fluorine and iodine atoms. Quantum chemical calculations can be used to model the reaction pathway, locating the transition state structure and calculating the activation energy. This provides a quantitative measure of the reaction rate and allows for the comparison of different possible mechanisms. For example, calculations can determine whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism. These insights are fundamental for controlling and optimizing chemical reactions involving this compound.

Table 4: Illustrative Energy Profile for a Hypothetical SN2 Reaction of this compound with a Nucleophile (Nu-) Note: This table provides a hypothetical energy profile for a reaction mechanism study.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| Transition State | [Nu---C(H)(F)---I]- complex | +15.2 |

| Products | Ethyl fluoro-Nu-acetate + I- | -10.5 |

Reaction Pathway Exploration

The exploration of reaction pathways is a cornerstone of computational chemistry, enabling the elucidation of detailed reaction mechanisms, the identification of transient intermediates, and the characterization of transition states. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of its various chemical transformations.

Computational investigations into reactions analogous to those involving α-haloesters suggest that nucleophilic substitution at the α-carbon of this compound is a key area of interest. up.ac.zapuce.edu.ecnih.gov DFT calculations can be utilized to model the approach of a nucleophile to the this compound molecule, mapping the energetic changes along the reaction coordinate. These calculations can help distinguish between different possible mechanisms, such as a concerted S(_N)2 pathway or a stepwise mechanism involving a tetrahedral intermediate. researchgate.net

For instance, in a hypothetical reaction with a generic nucleophile (Nu), the reaction pathway can be computationally explored to determine the activation energy barriers for the displacement of either the iodide or the fluoride substituent. The significant difference in the electronegativity and size of iodine and fluorine atoms suggests that the C-I bond is weaker and longer than the C-F bond, making iodide the more probable leaving group. Computational models can quantify this difference in activation energies, providing a theoretical basis for the observed regioselectivity in such reactions.

A hypothetical energy profile for a nucleophilic substitution reaction on this compound, as determined by DFT calculations, is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Substitution on this compound This table is generated based on general principles of computational chemistry applied to analogous systems, as direct experimental or computational data for this specific reaction of this compound is not available in the provided search results.

| Reaction Step | ΔE (kcal/mol) | Description |

|---|---|---|

| Reactants (this compound + Nu-) | 0.0 | Initial energy of the separated reactants. |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the nucleophilic attack leading to the displacement of iodide. |

| Intermediate (if any) | -5.7 | A transient species formed during the reaction. |

| Transition State 2 (TS2) | +18.9 | Energy barrier for the nucleophilic attack leading to the displacement of fluoride. |

| Products (Ethyl fluoroacetate-Nu + I-) | -10.4 | Final energy of the products. |

Furthermore, computational studies can investigate the influence of stereochemistry on the reaction pathways, particularly in asymmetric synthesis. beilstein-journals.org By modeling the interaction of this compound with chiral catalysts, researchers can predict which enantiomer of a product is likely to be formed preferentially.

Catalyst Design and Optimization

The rational design and optimization of catalysts are critical for enhancing the efficiency and selectivity of chemical reactions. Computational chemistry plays a pivotal role in this process by enabling the in silico design of catalysts tailored for specific transformations involving this compound. mdpi.commdpi.com

One of the primary approaches involves the use of computational screening to evaluate a large library of potential catalyst candidates. beilstein-journals.org For reactions such as the asymmetric arylation of α-amino-CF(_3) acetates, which share structural similarities with this compound, computational methods have been used to elucidate reaction mechanisms and rationalize enantioselectivity. acs.orgacs.org A similar approach could be applied to design catalysts for reactions with this compound.

The process of in silico catalyst design typically involves the following steps:

Identification of a Reaction Mechanism: A plausible reaction mechanism is first established through computational exploration of the reaction pathway.

Development of a Descriptor: A key structural or electronic property of the catalyst that correlates with its activity and selectivity is identified. This "descriptor" can be, for example, the binding energy of a reactant to the catalyst or the energy of a key transition state.

High-Throughput Screening: A large database of potential catalyst structures is computationally screened, and the value of the descriptor is calculated for each candidate.

Performance Prediction: The catalytic performance of the candidates is predicted based on their descriptor values.

Experimental Validation: The most promising candidates identified through computational screening are then synthesized and tested experimentally to validate the theoretical predictions.

A hypothetical example of descriptor-based catalyst screening for a reaction involving this compound is presented in Table 2.

Table 2: Hypothetical Computational Screening of Catalysts for a Reaction of this compound This table presents a hypothetical scenario for catalyst screening, as specific data for this compound is not available in the search results. The principles are derived from general computational catalyst design literature.

| Catalyst Candidate | Descriptor Value (e.g., Transition State Energy, kcal/mol) | Predicted Yield (%) | Predicted Enantiomeric Excess (%) |

|---|---|---|---|

| Catalyst A | 12.5 | 95 | 98 |

| Catalyst B | 15.8 | 82 | 90 |

| Catalyst C | 18.2 | 65 | 75 |

| Catalyst D | 10.1 | 98 | 99 |

Machine Learning Approaches in this compound Research

Machine learning (ML) is increasingly being applied in chemical research to accelerate discovery and gain deeper insights from complex datasets. rsc.org In the context of this compound, ML models can be developed to predict its reactivity and to analyze data from both experimental and computational studies.

Predictive Modeling of Reactivity

Predictive modeling of chemical reactivity is a significant area where machine learning can make a substantial impact. For halogenated organic compounds, quantitative structure-activity relationship (QSAR) models have been developed to predict their reactivity. nih.govresearchgate.net These models establish a mathematical relationship between the chemical structure of a molecule and its reactivity.

For this compound, a QSAR model could be developed to predict its reaction rates or equilibrium constants in various chemical transformations. The development of such a model would involve:

Data Collection: A dataset of known reactivity data for a series of structurally related halogenated esters would be compiled.

Descriptor Calculation: A set of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each molecule in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Training: A machine learning algorithm, such as multiple linear regression, support vector machines, or neural networks, would be trained on the dataset to learn the relationship between the descriptors and the reactivity. nih.gov

Model Validation: The predictive power of the trained model would be assessed using an independent test set of molecules that were not used during the training process.

A hypothetical set of molecular descriptors and their correlation with the reactivity of a series of α-haloesters is shown in Table 3.

Table 3: Hypothetical Molecular Descriptors and Their Correlation with Reactivity for a Series of α-Haloesters This table is a hypothetical representation to illustrate the concept of QSAR modeling for reactivity prediction, as specific data for this compound is not available.

| Compound | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Observed log(k) |

|---|---|---|---|---|

| Ethyl chloroacetate | 1.15 | -11.5 | -0.5 | -3.2 |

| Ethyl bromoacetate | 1.35 | -11.2 | -0.8 | -2.5 |

| Ethyl iodoacetate | 1.60 | -10.8 | -1.2 | -1.8 |

| Ethyl fluoroacetate (B1212596) | 0.50 | -12.1 | -0.2 | -4.1 |

| This compound | 1.40 | -11.0 | -1.5 | -2.1 (Predicted) |

Data Analysis from Experimental and Computational Studies

Machine learning algorithms are also powerful tools for analyzing large and complex datasets generated from both experimental and computational studies. In the research of this compound, ML can be used to identify hidden patterns and correlations in the data, leading to a better understanding of the factors that influence its reactivity and the performance of catalytic systems. rsc.org

For example, a machine learning model could be trained on a dataset containing information about various reaction conditions (e.g., temperature, solvent, catalyst, concentration) and the corresponding experimental outcomes (e.g., yield, selectivity). The model could then be used to predict the optimal reaction conditions for a desired outcome. researchgate.net